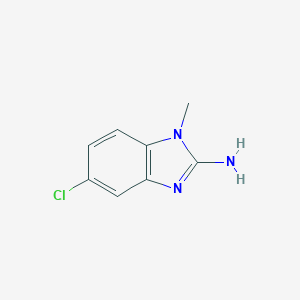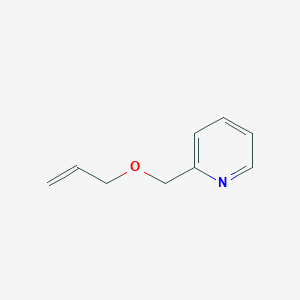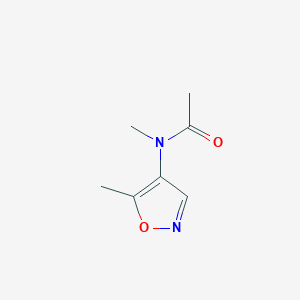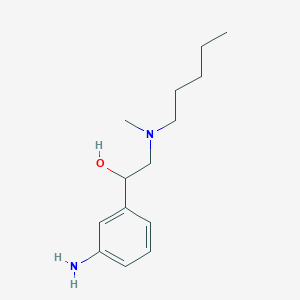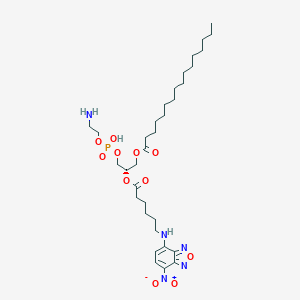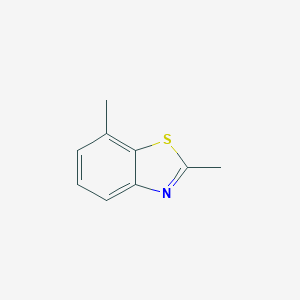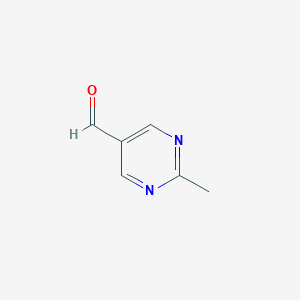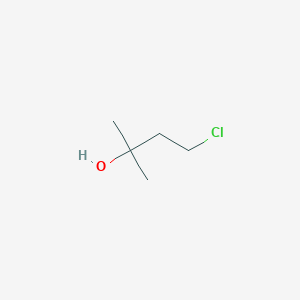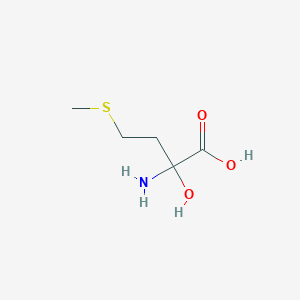![molecular formula C10H12N2O2 B021644 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione CAS No. 68654-22-8](/img/structure/B21644.png)
2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
説明
2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione, also known as methylbimane, belongs to the class of organic compounds known as pyrazolopyrazoles . These are polycyclic aromatic compounds containing two pyrazole rings fused to each other .
Molecular Structure Analysis
The molecular formula of 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is C10H12N2O2 . The molecular weight is 192.21 . The InChI key is VWKNUUOGGLNRNZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione are not specified in the sources I have access to .科学的研究の応用
Application in Fluorescent Probes
Specific Scientific Field
Biochemistry and Molecular Biophysics
Summary of the Application
“syn-(Methyl,methyl)bimane” is used in the design and synthesis of a palette of fluorescent probes. These probes have varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .
Methods of Application
Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
Results or Outcomes
These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD). One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Application in Laser Dye
Specific Scientific Field
Summary of the Application
“syn-(Methyl,methyl)bimane” has been used as a laser dye. The compound showed good photochemical stability .
Methods of Application
The absorption, fluorescence, and triplet‐triplet absorption spectra of this compound were recorded .
Results or Outcomes
The laser action properties of this new laser dye were compared with those of Coumarin 30 .
Application as a Selective Amyloid Binding Dye
Summary of the Application
“syn-(Methyl,methyl)bimane” is used as a selective amyloid binding dye. It has been applied in the detection of fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
Methods of Application
The probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . Efforts to improve affinity, selectivity, and turn-on through derivatives of the probe are underway .
Results or Outcomes
The probe has demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Application in Detection of Cobalt
Specific Scientific Field
Summary of the Application
A supramolecular complex of “syn-(Methyl,methyl)bimane” and β-cyclodextrin demonstrates a sensitive and selective fluorescence turn-off response in the presence of cobalt in aqueous media .
Methods of Application
The detection is achieved through fluorescence changes in β-cyclodextrin-bimane complexes .
Results or Outcomes
The limit of detection for cobalt is 0.60 nM. Calibration curves enable quantitation in solution and using filter papers on which bimane and cyclodextrin were adsorbed .
Application in Fluorescence Spectroscopy
Specific Scientific Field
Summary of the Application
“syn-(Methyl,methyl)bimane” is used in fluorescence spectroscopy, a pivotal method in the life sciences, spanning fundamental research to clinical applications .
Methods of Application
Fluorescence-based technologies characterize protein/protein, protein/ligand, and membrane/biomolecule interactions which play crucial roles in the regulation of cellular pathways . Small molecule based fluorescent probes have significant advantages over protein-based probes in optical imaging and analytical sensing due to their small size .
Results or Outcomes
The newly synthesized probes offer the capability to design photophysical properties, including visible light excitation, a 3- to 4-fold increase in molar extinction coefficient, highly tunable emission spanning from blue to red color, and large (∼200 nm) Stokes shifts .
Application in Flashlamp Excitation
Summary of the Application
“syn-(Methyl,methyl)bimane” has been used in flashlamp excitation .
Methods of Application
Under the flashlamp excitation from an aqueous solution of “syn-(Methyl,methyl)bimane”, laser action was observed at 504 nm .
Results or Outcomes
The absorption, fluorescence, and triplet-triplet absorption spectra of this compound were also recorded . This compound showed good photochemical stability .
Safety And Hazards
特性
IUPAC Name |
1,2,6,7-tetramethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-5-7(3)11-8(4)6(2)10(14)12(11)9(5)13/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKNUUOGGLNRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498512 | |
| Record name | 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |
CAS RN |
68654-22-8 | |
| Record name | 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68654-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



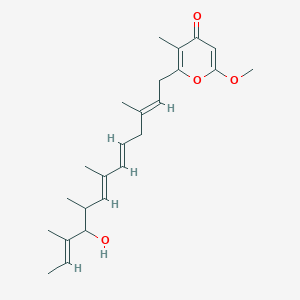
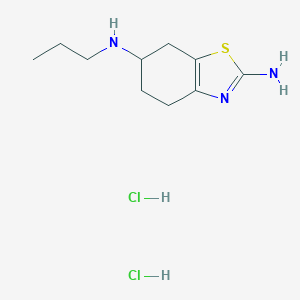
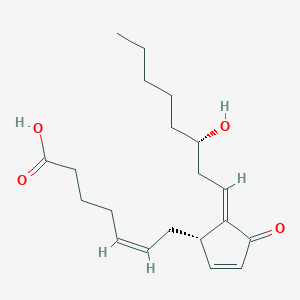
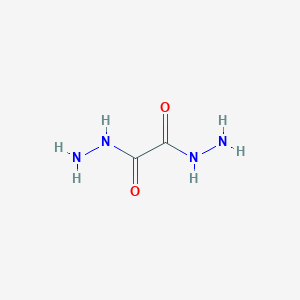
![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)
